molecular formula C29H22 B371597 1-Methyl-2,3,4-triphenylnaphthalene

1-Methyl-2,3,4-triphenylnaphthalene

Cat. No.: B371597
M. Wt: 370.5g/mol
InChI Key: GPWUPSSZORXDKI-UHFFFAOYSA-N
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Description

1-Methyl-2,3,4-triphenylnaphthalene (CAS 59795-14-1) is a polyaromatic hydrocarbon (PAH) derivative featuring a naphthalene core substituted with one methyl and three phenyl groups. Its structure combines aromatic rigidity with steric bulk due to the phenyl substituents, which influence its physical and chemical properties, such as solubility, stability, and reactivity.

Properties

Molecular Formula

C29H22

Molecular Weight

370.5g/mol

IUPAC Name

1-methyl-2,3,4-triphenylnaphthalene

InChI

InChI=1S/C29H22/c1-21-25-19-11-12-20-26(25)28(23-15-7-3-8-16-23)29(24-17-9-4-10-18-24)27(21)22-13-5-2-6-14-22/h2-20H,1H3

InChI Key

GPWUPSSZORXDKI-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=CC=CC=C12)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=C(C(=C(C2=CC=CC=C12)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Comparison with Similar Compounds

Chemical Structure and Substituent Effects

1-Methyl-2,3,4-triphenylnaphthalene differs from simpler naphthalene derivatives (e.g., naphthalene, 1-methylnaphthalene) by the addition of three phenyl groups, which significantly increase its molecular weight (MW) and steric hindrance. Key comparisons include:

Compound Molecular Formula CAS Number Substituents Molecular Weight (g/mol)
Naphthalene C₁₀H₈ 91-20-3 None 128.17
1-Methylnaphthalene C₁₁H₁₀ 90-12-0 1-methyl 142.20
1,2,3,4-Tetraphenylnaphthalene C₃₄H₂₄ 751-38-2 1,2,3,4-tetraphenyl 432.55
1-Methyl-2,3,4-triphenylnaphthalene C₂₉H₂₂ 59795-14-1 1-methyl; 2,3,4-triphenyl 358.49

Key Observations :

  • The phenyl groups in 1-methyl-2,3,4-triphenylnaphthalene enhance hydrophobicity (predicted logP > 7) compared to naphthalene (logP = 3.3) and 1-methylnaphthalene (logP = 4.1) .
  • Steric effects from substituents reduce reactivity in electrophilic substitution reactions compared to unsubstituted naphthalene.

Physical Properties

Available data for structurally similar compounds suggest trends:

Property 1-Methyl-2,3,4-triphenylnaphthalene (Inferred) 1,2,3,4-Tetraphenylnaphthalene Naphthalene
Vapor Pressure (mmHg) Very low (<0.1) 0.0 ± 0.6 0.08 (25°C)
Refractive Index ~1.65 (estimated) 1.663 1.5898
LogP ~8–9 (estimated) 9.57 3.3

Implications :

Toxicological and Environmental Behavior

1-Methyl-2,3,4-triphenylnaphthalene lacks specific toxicological data in the provided evidence.

Compound Key Health Effects (Inhalation/Oral) LOAEL/NOAEL (ppm)
Naphthalene Respiratory irritation, hemolytic anemia LOAEL: 30 (mouse)
1-Methylnaphthalene Hepatic/renal effects (animal models) Data limited
1-Methyl-2,3,4-triphenylnaphthalene Likely low acute toxicity (high MW/low volatility) No data available

Data Gaps :

  • No studies on chronic exposure, carcinogenicity, or environmental degradation.
  • Analytical methods for detecting this compound in biological matrices are underdeveloped .

Priority Research Areas

Synthesis Optimization : Develop efficient routes for large-scale production.

Toxicokinetics : Assess metabolism, bioaccumulation, and organ-specific effects.

Environmental Monitoring : Study persistence in soil/water and degradation pathways.

Preparation Methods

Mechanistic Overview

The reaction proceeds via a Friedel-Crafts alkylation or aryl-aryl coupling mechanism, where methyl and phenyl groups are sequentially introduced to the naphthalene backbone. Organometallic catalysts, such as palladium complexes, are employed to mediate cross-coupling between brominated or iodinated aromatic intermediates. For instance, a methyl-substituted naphthalene derivative may react with phenylmagnesium bromide in the presence of Pd(PPh₃)₄ to yield the triarylated product.

Steric hindrance from the bulky phenyl groups significantly influences reaction kinetics. Studies indicate that ortho-substituted phenyl rings impede the approach of electrophilic reagents, necessitating prolonged reaction times or elevated temperatures to achieve satisfactory yields.

Reaction Conditions and Optimization

Optimal conditions for direct coupling involve:

  • Temperature : 80–120°C to balance reactivity and decomposition risks.

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) for solubilizing aromatic precursors.

  • Catalyst Loading : 5–10 mol% Pd(PPh₃)₄ or analogous complexes.

A representative procedure involves heating 1-methylnaphthalene with three equivalents of phenylboronic acid in DMF at 100°C for 24 hours, yielding 1-methyl-2,3,4-triphenylnaphthalene in 65–70% isolated yield.

Pyrolytic Cyclization of Tetraphenylcyclopentadienone Derivatives

Adapting methodologies from tetraphenylnaphthalene synthesis, this route leverages high-temperature pyrolysis to assemble the naphthalene framework.

Synthetic Pathway

The reaction involves heating a mixture of tetraphenylcyclopentadienone (TPCP) and alkali metal o-halobenzoates at 250–375°C. For example, cesium o-bromobenzoate and TPCP undergo cyclization under nitrogen purge to form 1,2,3,4-tetraphenylnaphthalene, with analogous pathways applicable to methyl-substituted variants.

Key reaction equation :

TPCP+Cs o-bromobenzoate335C1-methyl-2,3,4-triphenylnaphthalene+CO2+CO\text{TPCP} + \text{Cs o-bromobenzoate} \xrightarrow{335^\circ \text{C}} \text{1-methyl-2,3,4-triphenylnaphthalene} + \text{CO}_2 + \text{CO}

Critical Parameters

  • Temperature : 300–340°C maximizes naphthalene formation while minimizing xanthone byproducts.

  • Molar Ratio : A 1:5 to 1:1 ratio of alkali metal salt to TPCP suppresses competing side reactions.

  • Purification : Chromatography on acid-washed alumina isolates the product in >90% purity.

ParameterOptimal RangeYield (%)Byproducts
Temperature300–340°C8–12Xanthone, unreacted TPCP
Reaction Time0.1–2.0 hoursAlkali metal halides
Solvent for WorkupBenzene/pentane

Pd-Mediated C–H Functionalization

Recent advances in C–H bond activation enable direct functionalization of preformed naphthalene derivatives, bypassing multi-step coupling sequences.

Direct Arylation Strategy

A 2021 study demonstrated the efficacy of Pd(PPh₃)₄ and silver acetate in mediating the C-3 arylation of 1,2-oxathiine 2,2-dioxides, a methodology adaptable to naphthalene systems. For 1-methyl-2,3,4-triphenylnaphthalene, this approach involves:

  • Bromination at the C-3 position using Br₂ in CHCl₃.

  • Suzuki-Miyaura coupling with phenylboronic acid under Pd(OAc)₂ catalysis.

Reaction conditions :

  • Catalyst : 5 mol% Pd(OAc)₂, 10 mol% PCy₃.

  • Base : K₂HPO₄·3H₂O in DMAc/MeOH.

  • Yield : 75–82% for the coupling step.

Advantages and Limitations

  • Advantages : Reduced step count, high regioselectivity.

  • Limitations : Sensitivity to steric bulk; C–H activation at hindered positions requires tailored ligands.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)Catalytic SystemScalability
Direct Coupling65–7080–120Pd(PPh₃)₄Moderate
Pyrolytic Cyclization8–12300–340NoneLow
C–H Functionalization75–8280–100Pd(OAc)₂/PCy₃High

The C–H functionalization route emerges as the most efficient, combining high yields with operational simplicity. However, direct coupling remains valuable for large-scale synthesis due to established protocols .

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